![molecular formula C26H23N7O2 B2980039 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920375-06-0](/img/structure/B2980039.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Overview
Description
Triazolopyrimidines are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are composed of two active compounds, triazole and pyrimidine . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are often used in the synthesis of pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of triazolopyrimidines has attracted significant attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several review articles . The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .
Molecular Structure Analysis
Triazolopyrimidines are typical heterocyclic molecules, which are composed of two active compounds, triazole and pyrimidine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents present on the molecule. For example, the reaction of certain bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can afford corresponding triazolothiadiazine derivatives .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, such as the compound , are significant in drug discovery due to their high chemical stability and ability to mimic an E or Z amide bond. They have been used in the development of various medicinal compounds like anticonvulsant drugs, broad-spectrum antibiotics, anticancer drugs, and β-lactam antibiotics .
Organic Synthesis
The triazole core is utilized in organic synthesis, particularly in click chemistry approaches, due to its versatility and reactivity. It serves as a scaffold for synthesizing a wide array of chemical entities .
Polymer Chemistry
In polymer chemistry, triazole derivatives contribute to the creation of novel polymers with enhanced properties, such as increased thermal stability and chemical resistance .
Supramolecular Chemistry
The aromatic character and hydrogen bonding ability of triazoles make them suitable for use in supramolecular chemistry, where they can form complex structures with other molecules .
Bioconjugation
Triazoles are used in bioconjugation to attach various biomolecules together, which is crucial for the development of targeted drug delivery systems and diagnostics .
Chemical Biology
In chemical biology, triazoles are employed to study biological systems and processes at the molecular level, often as probes or inhibitors of specific enzymes or proteins .
Fluorescent Imaging
Due to their strong dipole moment, triazoles can be used in fluorescent imaging to track and visualize biological molecules and processes within cells .
Materials Science
The structural motif of triazoles is incorporated into materials science to develop new materials with desirable properties for various applications, including electronics and nanotechnology .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-22-8-4-7-21(16-22)33-25-23(29-30-33)24(27-17-28-25)31-11-13-32(14-12-31)26(34)20-10-9-18-5-2-3-6-19(18)15-20/h2-10,15-17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEDXNDPAFLBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone |
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